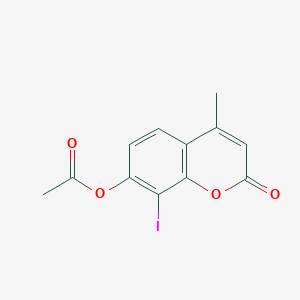
N-(2-methylphenyl)-4-nitrobenzenesulfonamide
Descripción general
Descripción
N-(2-methylphenyl)-4-nitrobenzenesulfonamide is a compound that has garnered interest in the field of organic chemistry for its versatile chemical properties and potential applications in synthesizing secondary amines and protecting amines. These compounds can be prepared from primary amines and have been shown to undergo smooth alkylation, providing a pathway to secondary amines in near quantitative yields upon deprotection (Fukuyama, Chung-Kuang Jow, & Mui Cheung, 1995).
Synthesis Analysis
The synthesis of this compound involves practical chemoselective aromatic substitution techniques. A novel route has been developed that showcases the metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide, leading to the synthesis of various N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives. This method demonstrates high chemoselective and functional group compatibility, using affordable and less sensitive nitration reagents (Xiao Yu et al., 2022).
Molecular Structure Analysis
The molecular structure of similar compounds has been detailed through X-ray crystallography, revealing intricate details about their crystalline forms and confirming the position and orientation of various functional groups within the molecule. Such studies provide a foundation for understanding the structural basis of the chemical behavior of N-(2-methylphenyl)-4-nitrobenzenesulfonamides (B. Al-Hourani et al., 2016).
Chemical Reactions and Properties
N-(2-methylphenyl)-4-nitrobenzenesulfonamides are reactive intermediates that facilitate the synthesis of advanced intermediates toward nitrogenous heterocycles. The base-mediated intramolecular arylation of these compounds yields benzhydrylamines, which are pivotal in the synthesis of indazole oxides and quinazolines, highlighting their importance in creating complex nitrogenous structures (K. Kisseljova, P. Smyslová, & V. Krchňák, 2014).
Physical Properties Analysis
Studies on N-(2-methylphenyl)-4-nitrobenzenesulfonamides and similar compounds have focused on their crystallization, revealing that they can crystallize in various systems. These studies offer insights into the physical stability and solubility of these compounds, which are crucial for their handling and application in chemical syntheses (P. Murthy et al., 2018).
Chemical Properties Analysis
The chemical properties of N-(2-methylphenyl)-4-nitrobenzenesulfonamides have been explored through their reactivity towards various chemical transformations. These compounds have been used as protective groups for amines, showcasing their versatility in organic synthesis. Their ability to undergo smooth reactions under a variety of conditions underscores their utility in the synthesis of more complex organic molecules (T. Fukuyama, Mui Cheung, & Chung-Kuang Jow, 1997).
Propiedades
IUPAC Name |
N-(2-methylphenyl)-4-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-10-4-2-3-5-13(10)14-20(18,19)12-8-6-11(7-9-12)15(16)17/h2-9,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUXLTTXEGASSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-chloro-6-fluorobenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B5887986.png)

![4-({[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid](/img/structure/B5888007.png)
![2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5888013.png)

![N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]butanamide](/img/structure/B5888028.png)


![2-[3-(4-methylphenyl)acryloyl]-1H-indene-1,3(2H)-dione](/img/structure/B5888045.png)
![4-{2-[2-(4-bromophenoxy)propanoyl]carbonohydrazonoyl}-1,3-phenylene diacetate](/img/structure/B5888046.png)
![1-[(4-ethoxyphenyl)sulfonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B5888054.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-(4-nitrophenyl)acrylamide](/img/structure/B5888060.png)
![6-{[(5,6-diphenyl-1,2,4-triazin-3-yl)imino]methyl}-2,3-dimethoxybenzoic acid](/img/structure/B5888068.png)